Compound Description: Perfluoro-N-(4-methylcyclohexyl)piperidine is a compound investigated for its use in enhancing photodynamic therapy (PDT). When loaded into albumin nanoparticles (PMP@Alb), it exhibits excellent platelet inhibition ability. This inhibition disrupts the abnormal tumor vessel barriers often present in tumor microenvironments, leading to enhanced intra-tumoral drug accumulation, improved oxygen perfusion, and increased T cell infiltration. []
Relevance: This compound shares a nearly identical structure with N-(4-methylcyclohexyl)-4-morpholinamine. Both compounds feature a 4-methylcyclohexyl group directly attached to a nitrogen atom. The primary difference lies in the cyclic amine structure attached to the nitrogen. While N-(4-methylcyclohexyl)-4-morpholinamine incorporates a morpholine ring, perfluoro-N-(4-methylcyclohexyl)piperidine utilizes a piperidine ring. This structural similarity suggests potential overlap in their biological activities and interactions. []
Compound Description: PIM447 is a potent and selective pan-PIM kinase inhibitor currently undergoing clinical trials for hematological malignancies. []
Relevance: Both PIM447 and N-(4-methylcyclohexyl)-4-morpholinamine share a key structural feature: the presence of a substituted methylcyclohexyl group. This shared motif suggests that the two compounds might exhibit some degree of similarity in their binding affinities and activities, particularly concerning interactions with kinases. []
Compound Description: MeCCNU is a nitrosourea compound known for its anticancer activity. It shows superior activity against advanced murine Lewis lung carcinoma compared to its cis isomer and other nitrosoureas. [] MeCCNU primarily exerts its anticancer effects through the alkylation and cross-linking of DNA, resulting in damage to the DNA molecule. [, ]
Relevance: The trans-4-methylcyclohexyl group in MeCCNU is structurally analogous to the 4-methylcyclohexyl group present in N-(4-methylcyclohexyl)-4-morpholinamine. This shared structural feature could potentially result in similar pharmacological profiles and interactions with biological targets. [, , ]
4-Methylcyclohexyl carboxylic acid (4-MHA)
Compound Description: 4-MHA is a cyclic carboxylic acid synthesized from 4-methylbenzoic acid using a ruthenium/carbon catalyst in a sodium hydroxide aqueous solution. []
Relevance: The core structure of 4-MHA, the 4-methylcyclohexane ring, is directly comparable to the 4-methylcyclohexyl moiety found in N-(4-methylcyclohexyl)-4-morpholinamine. This structural similarity could indicate a potential for similar physicochemical properties and reactivity. []
Compound Description: CCNU is a nitrosourea compound used as an alkylating agent in chemotherapy. It decomposes in the body to create alkylating agents that damage DNA and prevent cancer cells from replicating. [, , ]
Relevance: Although lacking a methyl substituent, CCNU shares the cyclohexyl-N-nitrosourea structure with MeCCNU, another related compound to N-(4-methylcyclohexyl)-4-morpholinamine. This structural similarity suggests potential similarities in their mechanisms of action and metabolic pathways. [, , ]
Compound Description: This compound is a cyclohexane derivative synthesized and characterized to determine its relative configuration. []
Relevance: The compound shares a structural similarity with N-(4-methylcyclohexyl)-4-morpholinamine through the presence of a methylcyclohexyl moiety. While their functionalities differ significantly, understanding the structure and properties of this compound might provide insights into the behavior of similar cyclohexane derivatives, including the target compound. []
Compound Description: This compound is a metabolite identified during the liver microsomal metabolism of MeCCNU. []
Relevance: As a metabolite of MeCCNU, which is already structurally related to N-(4-methylcyclohexyl)-4-morpholinamine, this compound highlights a potential metabolic pathway for similar molecules. It showcases how the methyl group on the cyclohexyl ring can be oxidized to a hydroxymethyl group, potentially impacting the compound's activity and pharmacokinetic properties. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.